Methyl 3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a complex organic compound notable for its potential applications in medicinal chemistry. The compound is classified under the category of heterocyclic compounds, specifically those containing thiadiazole and quinazoline moieties, which are known for their biological activity.
Methyl 3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate falls under the classification of thiadiazole derivatives and quinazoline derivatives, which are often explored for their antimicrobial and anticancer properties.
The synthesis of methyl 3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize reagents such as:
The molecular formula for methyl 3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is C16H10N4O3S. Its structure features:
Key structural data includes:
Methyl 3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate can undergo various chemical reactions:
These reactions are typically carried out in controlled environments using solvents like dimethyl sulfoxide or ethanol to facilitate the reaction mechanisms effectively.
The mechanism of action for methyl 3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate primarily involves:
Research indicates that compounds with similar structures exhibit significant antibacterial and anticancer activities, suggesting that this compound may share similar properties .
While specific physical properties like boiling point and density are not readily available for this compound, its classification suggests it may be solid at room temperature with moderate solubility in organic solvents.
Chemical properties include:
Methyl 3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate has potential applications in:
This compound represents a significant area of interest within pharmaceutical research due to its complex structure and potential biological activities. Further studies are warranted to fully elucidate its mechanisms and applications in clinical settings.
The construction of the fused [1,3,4]thiadiazolo[2,3-b]quinazoline system relies on sequential cyclocondensation reactions. Initial synthesis involves reacting 2-amino-6-fluoro-benzoic acid with acetic anhydride to form 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one. This benzoxazinone intermediate undergoes nucleophilic attack by thiosemicarbazide in refluxing ethanol, yielding 3-amino-6-fluoro-2-mercaptoquinazolin-4(3H)-one. The critical thiadiazole ring closure is achieved through cyclocondensation with ortho-esters or aldehydes under acidic conditions. Formic acid-mediated cyclization at 100°C provides optimal regioselectivity for the [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one scaffold, minimizing symmetrical disulfide byproducts observed with oxidative methods [1] [3].
Table 1: Cyclocondensation Conditions for Thiadiazoloquinazoline Core Formation
Cyclizing Agent | Temperature (°C) | Solvent | Reaction Time (h) | Core Yield (%) | Key Impurities |
---|---|---|---|---|---|
Formic Acid | 100 | - | 4 | 78 | Disulfide dimers (<5%) |
Triethyl orthoformate | 80 | Toluene | 6 | 72 | Ethyl ether derivatives |
Acetic Anhydride | 120 | Xylene | 3 | 65 | Acetylated byproducts |
Regioselective fluorination at the 8-position (quinazoline numbering) is achieved either prior to or after core formation. Direct electrophilic fluorination of the pre-formed thiadiazoloquinazoline using Selectfluor® in DMF at 80°C affords 8-fluoro derivatives with 85% regioselectivity, albeit with competing 6,8-difluoro impurities. Superior positional control (98% selectivity) is obtained through in-situ generation of the fluorinated benzoxazinone precursor: 2-amino-5-fluorobenzoic acid undergoes cyclodehydration with acetic anhydride, installing fluorine specifically at the equivalent 8-position in the final tricyclic system. Transition metal-catalyzed C-H fluorination (e.g., Pd(OAc)₂/N-fluoropyridinium salts) remains experimentally challenging for this scaffold, yielding <30% target product with significant decomposition [1].
The benzoate moiety is introduced via nucleophilic aromatic substitution (SNAr) on 2-chloro-8-fluoro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one using methyl 3-aminobenzoate. Optimized conditions employ in-situ HCl scavenging with triethylamine (2.5 equiv) in refluxing acetonitrile (12h, 82% yield). Alternatively, microwave-assisted coupling (120°C, DMF, 30 min) enhances efficiency to 91% yield. Direct esterification of the carboxylic acid analog (3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoic acid) utilizes dimethyl sulfate/K₂CO₃ in acetone (reflux, 8h, 78%) or diazomethane in diethyl ether (0°C, quantitative but hazardous). The SNAr route provides superior purity (>98% HPLC) by avoiding residual acid catalysts that promote tricycle hydrolysis [3].
Table 2: Esterification Method Comparison for Benzoate Moiety
Method | Reagent System | Solvent | Temperature | Time | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|---|---|
SNAr Coupling | Methyl 3-aminobenzoate, Et₃N | Acetonitrile | Reflux | 12 h | 82 | 98.2 |
Microwave SNAr | Methyl 3-aminobenzoate, DIPEA | DMF | 120°C (MW) | 30 min | 91 | 99.1 |
Alkylation of Carboxylic Acid | (CH₃)₂SO₄, K₂CO₃ | Acetone | Reflux | 8 h | 78 | 97.5 |
Diazomethane Treatment | CH₂N₂ | Diethyl ether | 0°C | 15 min | ~100 | 98.7 |
Sustainable synthesis of this complex heterocycle integrates solvent substitution, catalytic recycling, and waste minimization. Cyclocondensation steps utilize ethanol-water mixtures (4:1 v/v) as benign alternatives to DMF or xylene, achieving 70-75% yields without compromising regioselectivity. Immobilized lipases (e.g., Candida antarctica Lipase B on acrylic resin) catalyze the esterification of 3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoic acid with methanol, yielding 88% product in solvent-free conditions at 60°C (24h), eliminating acidic byproducts. The synthesis employs atom-efficient reactions: the key SNAr coupling achieves 91% atom economy versus 68% for classical esterification routes. Solvent recovery via rotary evaporation and molecular sieves allows >90% NMP recycling in multi-gram syntheses. Process mass intensity (PMI) analysis demonstrates a 40% reduction compared to conventional protocols, primarily through reduced solvent volumes and eliminated halogenated solvents [6].
Table 4: Green Chemistry Principles Applied to Thiadiazoloquinazoline Synthesis
Principle | Implementation | Environmental Benefit | Process Efficiency |
---|---|---|---|
Solvent Substitution | Ethanol-Water (4:1) for cyclocondensation | Reduced toxicity, biodegradability | 15% lower yield vs. DMF |
Biocatalysis | CALB-catalyzed esterification (solvent-free) | Eliminates acidic waste, mild conditions | 88% yield, high selectivity |
Atom Economy Focus | SNAr coupling over Fischer esterification | 34% higher atom utilization | 91% atom economy |
Solvent Recycling | NMP recovery via distillation (>90% efficiency) | 70% reduction in solvent waste | Cost savings ≈30% |
Energy Reduction | Microwave-assisted steps | 60% lower energy consumption | 3-fold time reduction |
Catalyst Recovery | Magnetic Fe₃O₄-supported catalysts for fluorination | Heavy metal waste minimization | 5 reuses without yield drop |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: